molecular formula C9H11BrClNO B2875685 2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride CAS No. 2344679-63-4

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride

Cat. No. B2875685
CAS RN: 2344679-63-4
M. Wt: 264.55
InChI Key: PHLWWLCPOJFXMT-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromo-4-methylphenyl)ethanone hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications. This compound is a derivative of phenylacetone and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

Pyrolysis and Psychoactive Substance Analysis

Compounds closely related to 2-Amino-1-(3-bromo-4-methylphenyl)ethanone hydrochloride, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), have been investigated for their stability and pyrolysis products. The study of bk-2C-B under simulated 'meth pipe' conditions revealed the formation of various pyrolysis products, indicating potential degradation pathways and the formation of compounds with unknown toxicity. Such research is crucial for understanding the chemical stability and safety profile of psychoactive substances (Kelly B Texter et al., 2018).

Synthetic Chemistry and Novel Compounds

The synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg rearrangement using related compounds as starting materials demonstrates the versatility of these chemical structures in generating bioactive molecules. This method has been effective in the synthesis of enantiomerically pure tryptamine derivatives, showcasing the potential of these compounds in the development of new pharmacological agents (R. Salikov et al., 2017).

Metal Complex Formation and Antimicrobial Activity

Research into Schiff base ligands derived from related compounds and their metal complexes has highlighted their potential in forming structures with significant biological activity. For instance, novel Schiff base ligands have been synthesized and complexed with metals such as Cu(II), Fe(II), and Pd(II), demonstrating DNA binding properties and suggesting suitability as drug candidates due to their antimicrobial activities (Baris Kurt et al., 2020).

Advanced Materials and Catalysis

The application of related compounds in the synthesis of advanced materials and catalysis is another area of interest. For instance, Cu(II)-catalyzed hydrocarboxylation of imines utilizing CO2 to synthesize α-unsaturated aminocarboxylic acids demonstrates the role these compounds can play in green chemistry and the synthesis of valuable chemical intermediates (A. Gordon et al., 2022).

properties

IUPAC Name

2-amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c1-6-2-3-7(4-8(6)10)9(12)5-11;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLWWLCPOJFXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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